![molecular formula C13H7F3N2O B1305830 2-氧代-5-[3-(三氟甲基)苯基]-1,2-二氢-3-吡啶甲腈 CAS No. 76053-36-6](/img/structure/B1305830.png)

2-氧代-5-[3-(三氟甲基)苯基]-1,2-二氢-3-吡啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

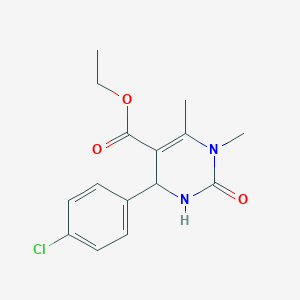

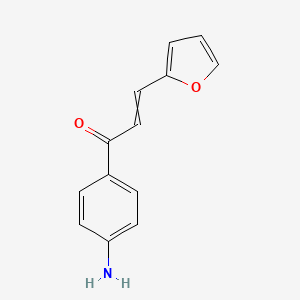

The compound 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a derivative of the 1,2-dihydro-2-oxo-pyridinecarbonitrile family. This class of compounds is known for its diverse biological activities, which include inotropic effects and potential antimicrobial and anticancer properties. The trifluoromethyl group attached to the phenyl ring may influence the compound's reactivity and effectiveness in biological systems.

Synthesis Analysis

The synthesis of related 1,2-dihydro-2-oxo-pyridinecarbonitriles involves multicomponent reactions that can be tailored to introduce various substituents onto the phenyl ring, as seen in the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile and its analogues . Similarly, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile demonstrates the versatility of this approach, allowing for the introduction of different heterocyclic rings . Novel compounds with various substituents have also been synthesized, as reported in the creation of 4-[1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a dihydropyridine ring, which can adopt different conformations. For instance, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, reveals a dihydropyridine ring adopting a sofa conformation and forming a dihedral angle with the attached benzene ring . This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the 1,2-dihydro-2-oxo-pyridinecarbonitrile scaffold allows for further chemical transformations. For example, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives, showcasing the potential for creating a wide array of structurally diverse compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the compound's acidity, reactivity, and overall stability. The crystallographic data provided for related compounds indicate that intermolecular hydrogen bonding can lead to the formation of two-dimensional networks, which may impact the compound's solubility and crystallinity .

科学研究应用

药物开发

含三氟甲基的化合物,例如我们研究的化合物,经常被用于探索其药理学潜力。 三氟甲基可以增强药物的生物活性及其代谢稳定性 。 该化合物可以被用于研究其在各种治疗领域的有效性,包括作为靶向药物递送系统中的一种潜在抑制剂。

催化

在化学合成中,含有三氟甲基的催化剂以其促进形成碳-氟键的反应的能力而闻名,这对于创造具有增强稳定性和耐久性的化合物非常有价值 。

抗菌剂

研究人员对含有三氟甲基的化合物的衍生物进行了研究,以了解其抗菌特性 。 该化合物可以被合成成各种衍生物,以评估其对各种微生物病原体的有效性。

作用机制

未来方向

Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Therefore, the future directions of “2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” could involve further exploration of its potential applications in various industries.

属性

IUPAC Name |

2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-8(5-11)10-4-9(6-17)12(19)18-7-10/h1-5,7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOABLFTVNRQPOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379740 |

Source

|

| Record name | 6J-508S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76053-36-6 |

Source

|

| Record name | 6J-508S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)

![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)